REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C1COCC1.[Br:17][C:18]([CH3:23])([CH3:22])[C:19](Br)=[O:20]>CCN(CC)CC>[Br:17][C:18]([CH3:23])([CH3:22])[C:19]([NH:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11])=[O:20]
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Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
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Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
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CCN(CC)CC
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 45 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
then poured into ice
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted by EtOAc (50 mL×4)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The desired product was crystallized from EtOAc
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |